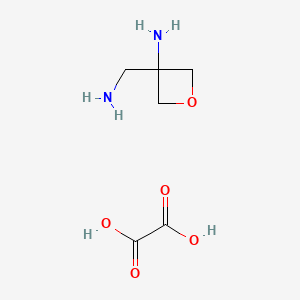

3-(Aminomethyl)oxetan-3-amine oxalate

Descripción

Propiedades

IUPAC Name |

3-(aminomethyl)oxetan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZDRMGAUJSRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

3 Data Table: Key Reaction Conditions and Yields

| Step | Reagents / Catalysts | Solvent(s) | Temp. (°C) | Pressure (atm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-(Nitromethyl)oxetan-3-ol | Nitromethane, triethylamine (cat.) | Nitromethane (solvent) | 20–30 | Atmospheric | ~100 | Stir 10 h, vacuum remove excess nitromethane |

| 3-(Nitromethylene)oxetane | Methanesulfonyl chloride, triethylamine | DCM | -78 | Atmospheric | 81 | Purification by silica gel chromatography |

| Hydrogenation to amine | Pd(OH)2/C or Raney Ni | Methanol, Ethanol | 20–45 | 1–4 | >90 | 48 h, room temp or mild heating |

| Oxalate salt formation | Oxalic acid | Suitable solvent | Ambient | Atmospheric | Quantitative | Salt formation step |

| Oxidation (alternative route) | NaOCl, KMnO4, or co-oxidants | Water, Acetonitrile | 15–25 | Atmospheric | 80–95 | 4–6 h reaction time |

| Curtius rearrangement | Diphenylphosphoryl azide, base | Toluene, Acetonitrile | ~80 | Atmospheric | High | Followed by alcohol addition |

| Amination | Liquid ammonia | Autoclave solvent | 25–30 | Autoclave | High | 8 h typical reaction time |

4 Research Findings and Notes

- The use of nitromethane as both reagent and solvent in the initial step improves the reaction efficiency and yield.

- Low-temperature mesylation (-78°C) is critical for selective formation of the nitromethylene intermediate but limits scalability due to purification challenges.

- Catalytic hydrogenation conditions are flexible, with palladium hydroxide on carbon and Raney nickel both effective; solvent choice affects reaction rate and product purity.

- Salt formation with oxalic acid significantly increases solubility (over 20 times improvement) and reduces hepatic clearance rates, enhancing pharmacokinetic properties.

- The alternative oxidation and Curtius rearrangement route offers a versatile method to access carbamate intermediates and subsequent amines, allowing for diverse functionalization.

- Reaction solvents and bases in the Curtius rearrangement step can be varied to optimize yield and purity; toluene and 4-methylmorpholine are preferred.

- The final oxalate salt is typically isolated by crystallization, ensuring high purity suitable for pharmaceutical applications.

5 Summary

The preparation of 3-(Aminomethyl)oxetan-3-amine oxalate is well-established through two main synthetic strategies:

- Nitromethane route: Involving nitromethylation, mesylation, hydrogenation, and salt formation.

- Oxidation-Curtius rearrangement route: Starting from bromomethyl oxetane alcohol, oxidation to acid, Curtius rearrangement to carbamate, amination, and salt formation.

Each method offers advantages depending on scale, available reagents, and desired purity. The hydrogenation step and salt formation with oxalic acid are critical for obtaining the final product with optimal properties.

Análisis De Reacciones Químicas

Amidation and Acylation Reactions

The primary amine group and oxetane ring participate in nucleophilic reactions. Key examples include:

-

Amidation : The amine reacts with carboxylic acids using T3P as a catalyst, forming stable amides under mild conditions.

-

Acylation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) at low temperatures yields sulfonamides, critical for further functionalization .

Hydrogenation and Reduction

The nitro intermediate (3-(nitromethyl)oxetane) undergoes catalytic hydrogenation to form the amine:

| Catalyst | Solvent | Pressure | Temperature | Yield |

|---|---|---|---|---|

| Pd(OH)₂/C | Methanol | 1 atm | RT | 81% |

| Pd/C | Methanol | 4 atm | 45°C | N/A |

| Raney Nickel | Methanol | 4 atm | 45°C | N/A |

-

Conditions : Palladium-based catalysts (Pd/C or Pd(OH)₂/C) in methanol or ethanol under hydrogen gas (1–4 atm) are standard .

-

Mechanism : The nitro group (−NO₂) is reduced to a primary amine (−NH₂), forming 3-(aminomethyl)oxetan-3-amine, which is subsequently converted to its oxalate salt .

Salt Formation

The free base reacts with oxalic acid to form the oxalate salt:

| Reactant | Conditions | Product | Purity |

|---|---|---|---|

| 3-(Aminomethyl)oxetan-3-amine + Oxalic acid | RT, ethanol/water | 3-(Aminomethyl)oxetan-3-amine oxalate | >95% |

-

Procedure : Equimolar amounts of the amine and oxalic acid are stirred in a polar solvent (e.g., ethanol/water) at room temperature, followed by crystallization .

Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening under acidic or basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HCl (aq.) | Reflux | 3-(Aminomethyl)-1,3-propanediol |

| NaOMe/MeOH | RT | Methoxy-substituted derivatives |

-

Mechanism : Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack at the C-3 position.

Oxidation and Functionalization

The aminomethyl group can be oxidized or derivatized:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | 3-(Carboxymethyl)oxetan-3-amine |

| Schiff Base Formation | Aldehydes, RT | Imine derivatives |

-

Applications : Oxidation yields carboxylic acid derivatives, while Schiff bases are intermediates for metal-organic frameworks.

Comparative Reaction Table

Key reactions and their outcomes:

Mechanistic Insights

-

Hydrogenation : The nitro group’s reduction proceeds via a stepwise electron-transfer mechanism, forming nitroso and hydroxylamine intermediates before the final amine .

-

Ring-Opening : Acid-catalyzed hydrolysis involves protonation of the oxetane oxygen, followed by nucleophilic water attack at the less substituted carbon.

Industrial-Scale Considerations

Large-scale synthesis optimizes:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 192.17 g/mol

- Structure : The compound features an oxetane ring, which is a four-membered cyclic ether, combined with an aminomethyl group. The presence of the oxalate moiety enhances its solubility and stability in different environments.

Pharmaceutical Development

3-(Aminomethyl)oxetan-3-amine oxalate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield enzyme inhibitors and other therapeutic agents.

Enzyme Inhibition

The compound has been identified as an important precursor for synthesizing inhibitors targeting:

- β-lactamase

- Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K)

- Phosphatidylinositol 3-kinase δ (PI3Kδ)

- Phosphatidylinositol 3-kinase γ (PI3Kγ)

These enzymes are vital in numerous biochemical pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment and antibiotic resistance management .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the construction of complex molecules. It undergoes various chemical reactions, including:

- Oxidation : Producing diverse oxetane derivatives.

- Reduction : Converting into amine derivatives.

- Substitution : Allowing for the introduction of different functional groups .

Case Study 1: Enzyme Interaction Studies

Research indicates that this compound interacts with human microsomal epoxide hydrolase, impacting the metabolism of epoxides. This interaction suggests potential applications in drug metabolism studies and toxicity assessments .

Case Study 2: Synthesis of Novel Therapeutics

In a study focusing on the development of new medicinal compounds, researchers synthesized derivatives of this compound to evaluate their biological activity. Preliminary results showed promising inhibitory effects on cancer cell lines, indicating its potential as a lead compound for further drug development .

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)oxetan-3-amine oxalate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . Its unique structure allows it to participate in ring-opening and ring-closing reactions, which are important in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(Aminomethyl)oxetan-3-amine oxalate with structurally or functionally related oxetane derivatives, emphasizing key differences in molecular properties, substituents, and applications.

Key Findings from Comparative Analysis:

Structural Complexity: this compound has a higher molecular weight and complexity compared to simpler oxetanes like Oxetan-3-amine due to its dual amine groups and oxalate counterion .

Functional Group Influence: The aminomethyl group in this compound enhances hydrogen-bonding capacity, which is critical for target binding in drug design . 3-(Benzylamino)oxetane-3-carbonitrile contains a nitrile group, enabling click chemistry or further functionalization .

Salt Forms: Oxalate salts (e.g., this compound and 1-(Oxetan-3-yl)azetidin-3-amine oxalate) improve solubility and crystallinity compared to free bases, facilitating formulation in drug development .

Applications: this compound is specifically utilized in synthesizing androgen receptor antagonists (e.g., compound AR04 in ), whereas Oxetan-3-amine serves as a general building block for urea derivatives . Halogenated analogs like 3-(4-Chlorophenyl)-3-oxetanamine are explored for pesticidal applications, highlighting the versatility of oxetane scaffolds .

Actividad Biológica

3-(Aminomethyl)oxetan-3-amine oxalate is a compound with the molecular formula and a molecular weight of approximately 192.17 g/mol. It features an oxetane ring structure, which is significant for its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may facilitate interactions with biological systems.

Chemical Structure and Properties

The compound consists of an oxetane ring and an aminomethyl group, enhancing its reactivity. The presence of the oxalate moiety serves as a counterion, influencing solubility and stability. The InChI code for this compound is 1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6), indicating a complex structure that contributes to its unique properties.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes by binding to their active sites. This interaction can potentially inhibit enzyme function, influencing critical biochemical pathways such as metabolism and signaling. For instance, it has been noted that compounds with oxetane structures can serve as intermediates in the synthesis of enzyme inhibitors.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, leading to alterations in their activity. This could affect various cellular functions, including:

- Metabolic pathways: Modulation of metabolic enzymes can lead to changes in energy production and utilization.

- Signaling pathways: Inhibition of signaling enzymes may alter cellular communication and responses.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have been studied extensively. For example:

-

Inhibitors of Enzymes:

- Compounds similar in structure have been identified as effective inhibitors of various enzymes involved in key metabolic pathways.

- Example: A related oxetane derivative showed promising results in inhibiting a specific kinase involved in cancer progression.

- Potential Therapeutic Applications:

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminooxetane | C₄H₉N | Lacks the aminomethyl group; simpler structure |

| 3-Aminopropyl oxetane | C₆H₁₃N | Longer carbon chain; different biological activity |

| N-Acetylcysteine | C₅H₉NO₃S | Contains sulfur; used as a mucolytic agent |

| 2-Aminobutane | C₄H₁₁N | Aliphatic amine; broader applications in synthesis |

The presence of both an oxetane ring and an aminomethyl group in this compound sets it apart from these compounds, providing unique reactivity and biological activity profiles advantageous for pharmaceutical applications.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Details |

|---|---|

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | Room temperature (20–25°C) |

| Molar Ratio (Amine:Oxalic Acid) | 1:1 |

| Yield | 85–90% (reported for analogues) |

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- 1H/13C NMR : Key signals include:

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175.06 (C₄H₁₀N₂O·2HCl) confirms the dihydrochloride analogue .

- FT-IR : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and oxalate carbonyl (1700–1750 cm⁻¹) .

How can researchers optimize synthetic yield while minimizing by-products like oxetane ring-opening derivatives?

Q. Advanced

- Catalytic Strategies : Use Lewis acids (e.g., ZnCl₂) to stabilize the oxetane ring during synthesis, reducing ring-opening side reactions .

- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation of the oxetane moiety .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility (yields >90% reported for similar oxetane derivatives) .

Q. Table 2: By-Product Mitigation Strategies

| By-Product | Mitigation Approach | Reference |

|---|---|---|

| Oxetane ring-opening | Low-temperature reactions, Lewis acid catalysts | |

| Oxalate decomposition | pH control (3–4), inert atmosphere |

How should researchers resolve discrepancies in reported solubility data for this compound?

Advanced

Discrepancies may arise from polymorphism or hydration states. To address this:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, as moisture absorption can alter solubility .

- Cross-Validate Solvents : Test solubility in DMSO, water, and ethanol, referencing standardized protocols from pharmacopeial methods (e.g., USP guidelines for ammonium oxalate) .

What computational methods predict the stability of this compound under acidic conditions?

Q. Advanced

Q. Table 3: Computational Parameters

| Parameter | Value/Approach |

|---|---|

| Software | Gaussian 16 (DFT), GROMACS (MD) |

| Basis Set | B3LYP/6-31G* (DFT) |

| Solvation Model | Implicit solvent (SMD) |

How should researchers handle and store this compound to ensure long-term stability?

Q. Basic

- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation and hygroscopic degradation .

- Handling Precautions : Use desiccants during weighing and avoid prolonged exposure to light (UV-sensitive) .

What strategies validate the purity of this compound when commercial standards are unavailable?

Q. Advanced

- Ion Chromatography : Quantify oxalate counterion content (theoretical: 28.5% w/w) to confirm stoichiometry .

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 27.44%, H: 5.18%, N: 16.00%) .

- Comparative NMR : Use analogous compounds (e.g., 3-(trifluoromethyl)oxetan-3-amine hydrochloride) as reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.